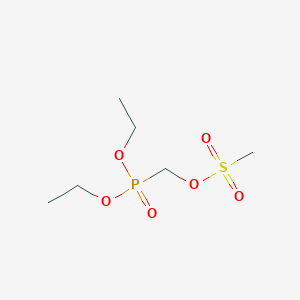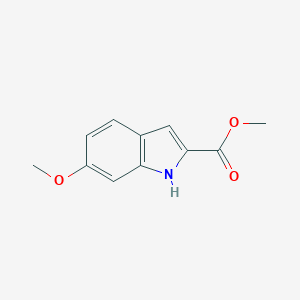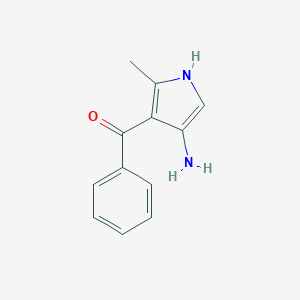
4-Amino-3-benzoyl-2-methylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- is a compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- typically involves the formation of the pyrrole ring followed by functionalization. One common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine . Another approach is the Hantzsch pyrrole synthesis, which uses β-ketoesters, aldehydes, and ammonia or amines under acidic conditions .
Industrial Production Methods
Industrial production of pyrrole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of ionic liquids as solvents and catalysts can improve the efficiency of the synthesis . Additionally, continuous flow reactors are used to scale up the production while maintaining control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or pyrrolidines.
Reduction: Reduction of the carbonyl group can yield alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include substituted pyrroles, pyrrolinones, and pyrrolidines, which have various applications in medicinal chemistry and materials science .
Scientific Research Applications
Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with receptors, leading to therapeutic effects . The exact pathways depend on the specific functional groups present on the pyrrole ring and their interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties . This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
IUPAC Name |
(4-amino-2-methyl-1H-pyrrol-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-11(10(13)7-14-8)12(15)9-5-3-2-4-6-9/h2-7,14H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPNFPAQYIBGLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1)N)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388811 |
Source


|
| Record name | Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57436-07-4 |
Source


|
| Record name | Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
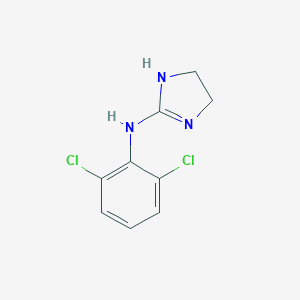
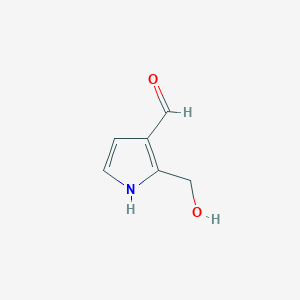

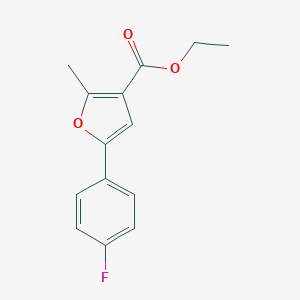


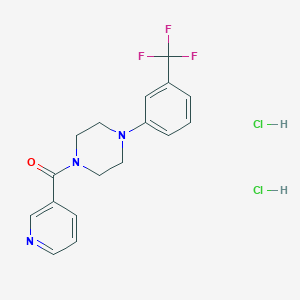

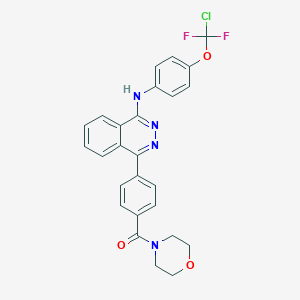
![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)
